![molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide CAS No. 184582-26-1](/img/structure/B1277998.png)

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

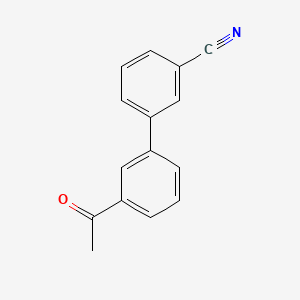

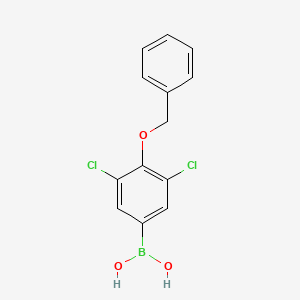

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide (NCTA) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an acetamide derivative of thiophenol, which is a sulfur-containing aromatic compound. NCTA has been shown to possess a wide range of biochemical, physiological, and pharmacological properties, making it a useful tool for researchers in various fields.

科学的研究の応用

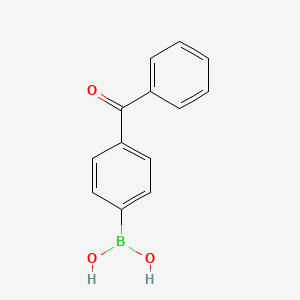

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

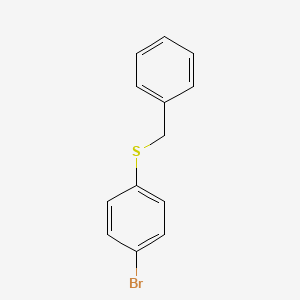

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

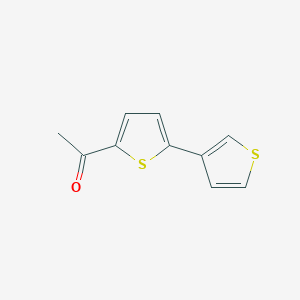

Urease Inhibition

Among the synthesized derivatives of thiophene, a compound named N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide showed excellent urease inhibition activity . At concentrations of 40 µg/ml and 80 µg/ml, the percentage inhibition values were found to be 92.12 ± 0.21 and 94.66 ± 0.11, respectively, with an IC50 value 17.1 ± 0.15 µg/ml .

Synthesis of Biologically Active Compounds

Cyanoacetylation of amines, including thiophene derivatives, has been used in the preparation of biologically active compounds . N-cyanoacetamides, such as “N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Thiophene-3-carboxamide

2-cyano-N-(2-nitrophenyl) acetamide, a derivative of cyanoacetamide, was treated with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine to furnish 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

特性

IUPAC Name |

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEALSULQGZRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(S1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427937 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide | |

CAS RN |

184582-26-1 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)